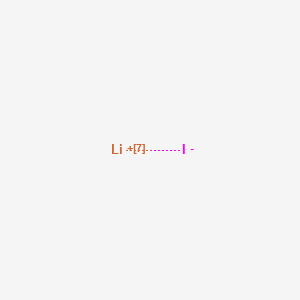Lithium iodide (7LiI)
CAS No.: 29911-74-8
Cat. No.: VC18409766
Molecular Formula: ILi
Molecular Weight: 133.9205 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29911-74-8 |
|---|---|
| Molecular Formula | ILi |
| Molecular Weight | 133.9205 g/mol |
| IUPAC Name | lithium-7(1+);iodide |
| Standard InChI | InChI=1S/HI.Li/h1H;/q;+1/p-1/i;1+0 |
| Standard InChI Key | HSZCZNFXUDYRKD-QMVMUTFZSA-M |
| Isomeric SMILES | [7Li+].[I-] |
| Canonical SMILES | [Li+].[I-] |
Introduction
Structural Characteristics of Lithium Iodide (7LiI)
Isotopic Effects on Lattice Properties
While the PubChem entry notes challenges in generating 3D conformers due to unsupported force field parameters , isotopic substitution can influence vibrational modes. The reduced mass of lithium-7 compared to lithium-6 may slightly lower phonon frequencies, potentially affecting thermal conductivity and ion mobility in solid-state applications .
Synthesis and Purification of 7LiI
Direct Synthesis from Elemental Lithium-7
The most direct route to 7LiI involves the reaction of isotopically enriched lithium-7 metal with iodine under controlled conditions:
This exothermic reaction requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation . Patent data demonstrate that reacting 7Li granules with iodine in dimethoxyethane at 30–52°C yields solutions with up to 97% LiI content after purification .
Neutralization Routes
Alternative methods include the neutralization of lithium-7 hydroxide or carbonate with hydroiodic acid:
These aqueous routes require careful recrystallization to isolate anhydrous 7LiI, as the compound is highly hygroscopic .
Physicochemical Properties
Ionic Conductivity and Dynamics
7Li NMR studies of 7LiI-doped lithium thiophosphate glasses reveal high ionic conductivity (6.5 mS/cm at ambient temperatures) . Field-cycling relaxometry and field-gradient diffusometry demonstrate that lithium ion mobility is governed by a Gaussian activation energy distribution (), indicating homogeneous short-range ion dynamics . Long-range diffusion coefficients () correlate with macroscopic conductivity, confirming that local jumps dominate transport .
Comparative Conductivity Data
| Property | 7LiI-Doped Glass | Natural LiI |
|---|---|---|
| Ionic Conductivity (mS/cm) | 6.5 | 0.01–0.1 |
| Activation Energy (eV) | 0.40 | 0.45–0.55 |
Applications in Advanced Materials
Solid-State Electrolytes
The high ionic conductivity of 7LiI-containing glasses makes them promising candidates for solid-state batteries . The isotopic purity of 7LiI eliminates line broadening in 7Li NMR studies, enabling precise tracking of ion migration mechanisms in operando conditions .
Analytical Characterization Techniques
Spectroscopic and Diffraction Methods
-
7Li NMR Spectroscopy: Critical for probing local ion environments and dynamics, as demonstrated in studies of thiophosphate glasses .
-
X-Ray Diffraction (XRD): Confirms the rock salt structure and phase purity .
Elemental Analysis
Karl Fischer titration and atomic absorption spectroscopy are standard for quantifying water content and lithium/iodide ratios .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume